molecular formula C9H10BrNO B580852 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1253791-69-3

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B580852
CAS No.: 1253791-69-3
M. Wt: 228.089
InChI Key: YFDNRXLBPRJXON-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 6th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and hydroxyl groups, resulting in different chemical and biological properties.

    5-Chloro-1,2,3,4-tetrahydroisoquinolin-6-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-2,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDNRXLBPRJXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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